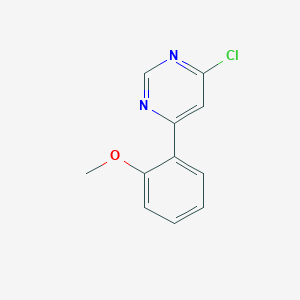

4-Chloro-6-(2-methoxyphenyl)pyrimidine

Übersicht

Beschreibung

“4-Chloro-6-(2-methoxyphenyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine core with a chlorine atom at the 4th position and a methoxyphenyl group at the 6th position . The exact molecular weight, InChI, and SMILES representations can be found in the PubChem database .

Wissenschaftliche Forschungsanwendungen

Isostructural Nature and Molecular Structures

4-Chloro-6-(2-methoxyphenyl)pyrimidine, alongside similar compounds, demonstrates significant applications in crystallography and molecular structure analysis. A study by Trilleras et al. (2009) found that these compounds are isostructural and essentially isomorphous, with significant displacements in ring-substituent atoms. The study's significance lies in observing the isostructural nature of these compounds and comparing their crystal and molecular structures with analogous compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Antiviral Activity

Another research area is the antiviral activity of pyrimidine derivatives. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted at position 5 and found that several 5-substituted 2,4-diaminopyrimidine derivatives inhibited retrovirus replication in cell culture, indicating potential antiviral applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthetic Methods for Anticancer Drugs

Pyrimidine derivatives are also important in the synthesis of anticancer drugs. Jianlan Kou and Feiyi Yang (2022) developed a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an intermediate in small molecule anticancer drugs, optimizing the synthetic method for improved yield (Kou & Yang, 2022).

Applications in Nonlinear Optics and Medicine

The pyrimidine ring, due to its presence in DNA and RNA, has significant applications in nonlinear optics (NLO) and medicine. A study by Hussain et al. (2020) on thiopyrimidine derivatives demonstrated their promising applications in these fields, with NLO properties observed to be larger compared to standard molecules (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

Corrosion Inhibition in Mild Steel

Spiropyrimidinethiones, including derivatives of this compound, have been studied for their corrosion inhibition effects on mild steel. Research by Yadav et al. (2015) indicated that these inhibitors act as mixed inhibitors and their adsorption on mild steel obeyed Langmuir's adsorption isotherm, showing potential applications in material science and engineering (Yadav, Sinha, Kumar, & Sarkar, 2015).

Zukünftige Richtungen

The future directions for “4-Chloro-6-(2-methoxyphenyl)pyrimidine” could involve further exploration of its pharmacological effects, synthesis methods, and potential applications in medicinal chemistry. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Wirkmechanismus

Target of Action

4-Chloro-6-(2-methoxyphenyl)pyrimidine is a pyrimidine derivative. Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . For instance, they can inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation. The compound can inhibit the production of inflammatory mediators, thereby reducing inflammation . It can also inhibit the endoplasmic reticulum (ER) stress and apoptosis, which are associated with neuroprotective activity .

Result of Action

The result of the action of this compound is primarily the reduction of inflammation. By inhibiting the production of inflammatory mediators, the compound can potentially alleviate inflammatory conditions . Additionally, it has shown promising neuroprotective and anti-inflammatory properties in human microglia and neuronal cell models .

Biochemische Analyse

Biochemical Properties

4-Chloro-6-(2-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory mediators. It interacts with enzymes such as inducible nitric oxide synthase and cyclooxygenase, which are involved in the inflammatory response. The compound inhibits the production of nitric oxide and prostaglandins, thereby reducing inflammation . Additionally, this compound interacts with proteins like nuclear factor kappa B, which regulates the expression of various inflammatory genes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to provide neuroprotection by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers . The compound also influences cell signaling pathways, such as the nuclear factor kappa B pathway, leading to decreased production of pro-inflammatory cytokines like tumor necrosis factor-alpha . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes like inducible nitric oxide synthase and cyclooxygenase, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it interacts with nuclear factor kappa B, preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression . These interactions result in the downregulation of pro-inflammatory cytokines and other inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its anti-inflammatory and neuroprotective effects over extended periods, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and neuroprotective effects without any adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which hydroxylate the compound, followed by conjugation with glucuronic acid or sulfate . The metabolites are then excreted through the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . The compound accumulates in tissues with high metabolic activity, such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors like nuclear factor kappa B . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific subcellular compartments .

Eigenschaften

IUPAC Name |

4-chloro-6-(2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDRJPOECQRJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

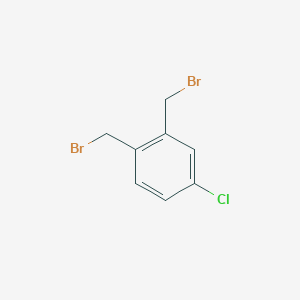

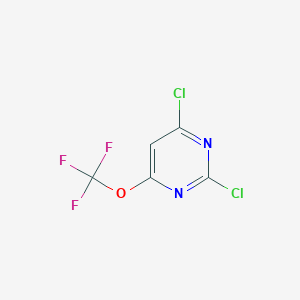

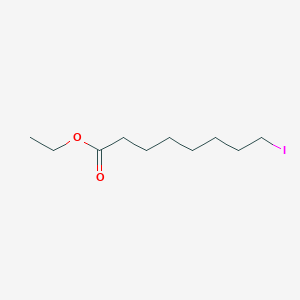

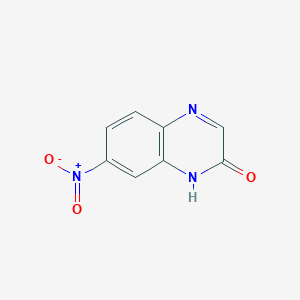

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)